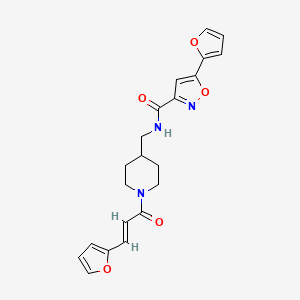

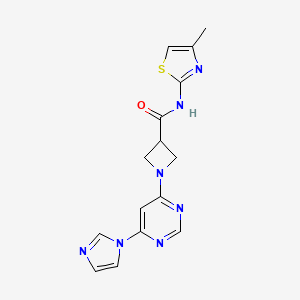

Naphthalen-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

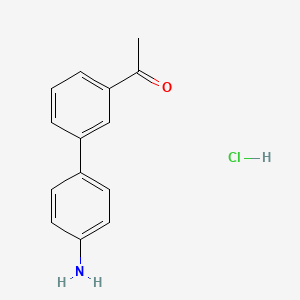

The molecular structure of “Naphthalen-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” likely involves a naphthalene moiety, which consists of two fused benzene rings . The compound also likely contains a pyrimidin-2-ylamino group and an azetidin-1-yl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “Naphthalen-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” are not available from the current information .Scientific Research Applications

Click Chemistry and Drug Development

The synthesis of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate involves a copper(I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC). This click chemistry approach allows for efficient and regioselective bond formation. Researchers have explored this compound as a building block for drug development due to its stability and ease of synthesis .

Peptide Enzyme Inhibitors

Aminophosphonates, including our compound, exhibit properties similar to their carboxylic analogs. They are known to mimic transition states of amines and esters in biological processes. As peptide enzyme inhibitors, they hold promise for therapeutic applications. Their chelating attributes with pharmacological targets make them valuable in drug design .

Antitubercular Activity

Indole derivatives, such as those containing pyrimidine and naphthalene moieties, have been investigated for their antitubercular activity. The compound’s structure and functional groups may contribute to its effectiveness against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) .

Metal Nanoparticle Catalysis

Metal oxide nanoparticles (e.g., MgO NPs) have been employed in various catalytic reactions. Investigating the catalytic properties of our compound in conjunction with MgO NPs could yield insights into its applicability in green chemistry and sustainable synthesis .

Structural Characterization and Salt Forms

Understanding the structural properties of our compound is crucial. Imatinib, a well-known therapeutic agent for leukemia, has been structurally characterized in various salt forms. Similarly, exploring different forms of our compound (e.g., salts, solvates) could impact its pharmaceutical applications .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

naphthalen-1-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O/c23-17(16-8-3-6-13-5-1-2-7-15(13)16)22-11-14(12-22)21-18-19-9-4-10-20-18/h1-10,14H,11-12H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBUGFYYPXTMMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)NC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2488300.png)

![2-[(3-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488303.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2488308.png)

![2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2488309.png)

![methyl 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-carboxylate](/img/structure/B2488314.png)